molecular formula C20H17N3O2S B4948232 4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione

4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione

Cat. No.: B4948232
M. Wt: 363.4 g/mol
InChI Key: GRRARZDUTYLVCN-UHFFFAOYSA-N
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Description

4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a cyclohexylamino group and a thiadiazole ring fused to an anthraquinone core. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the anthraquinone core, followed by the introduction of the cyclohexylamino group and the thiadiazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and waste generation. Advanced techniques such as microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The amino and thiadiazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized compounds that retain the core structure of this compound.

Scientific Research Applications

4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes, leading to the accumulation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. The molecular targets include topoisomerases and other DNA-binding proteins.

Comparison with Similar Compounds

4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione can be compared with other anthraquinone derivatives such as:

    Doxorubicin: A well-known anthracycline antibiotic used in cancer therapy.

    Mitoxantrone: Another anthraquinone derivative with anticancer properties.

    Anthracene: A simpler polycyclic aromatic hydrocarbon used in organic synthesis.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds.

Properties

IUPAC Name

4-(cyclohexylamino)naphtho[3,2-e][2,1,3]benzothiadiazole-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-19-12-8-4-5-9-13(12)20(25)16-14(19)10-15(17-18(16)23-26-22-17)21-11-6-2-1-3-7-11/h4-5,8-11,21H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRARZDUTYLVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC3=C(C4=NSN=C24)C(=O)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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